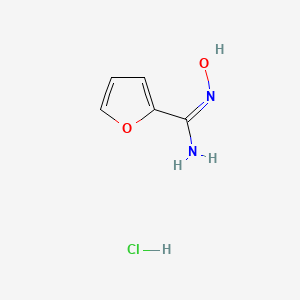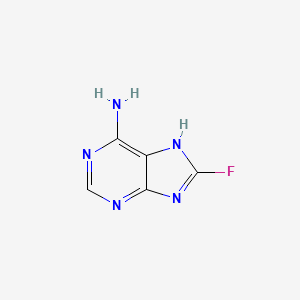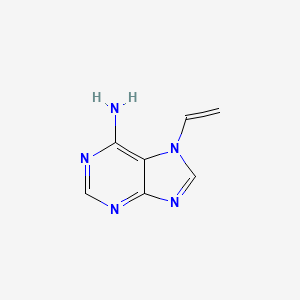
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on charcoal.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to different functionalized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, such as amines, alcohols, and other substituted compounds. These derivatives can have enhanced biological activities and are useful in medicinal chemistry.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
1,5-Naphthyridine: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.
1,8-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry.
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is unique due to its specific structure, which allows for diverse chemical modifications and the formation of various functionalized derivatives
Properties
CAS No. |
1256789-04-4 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-7-3-8-1-2-11-6-9(8)12-5-7/h3,5,11H,1-2,6H2 |
InChI Key |
BGVMPGDVBNGEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)




![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)

![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
